3-Iodo-7-methylpyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family. It is characterized by the presence of an iodine atom at the third position and a methyl group at the seventh position of the pyrrole ring. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various diseases. The compound is classified under heterocyclic compounds containing nitrogen atoms, specifically within the category of pyrrolopyridines.
The synthesis of 3-Iodo-7-methylpyrrolo[2,3-b]pyridine can be achieved through several methods:
The molecular structure of 3-Iodo-7-methylpyrrolo[2,3-b]pyridine can be described as follows:
Property | Value |
---|---|
Molecular Formula | C₈H₇IN₂ |
Molecular Weight | 258.059 g/mol |
CAS Number | 1256964-50-7 |
3-Iodo-7-methylpyrrolo[2,3-b]pyridine is known to participate in various chemical reactions:
The mechanism of action for 3-Iodo-7-methylpyrrolo[2,3-b]pyridine primarily involves its role as a kinase inhibitor. It has been shown to inhibit SGK-1 kinase activity, which is implicated in various cellular processes including cell survival and proliferation. By inhibiting this kinase, the compound may exert effects on pathways associated with cancer progression and other disorders mediated by SGK activity.
The physical and chemical properties of 3-Iodo-7-methylpyrrolo[2,3-b]pyridine are essential for understanding its behavior in different environments:
These properties suggest that the compound is relatively stable under standard conditions but may require careful handling due to its iodine content.
The scientific applications of 3-Iodo-7-methylpyrrolo[2,3-b]pyridine include:
The assembly of the pyrrolo[2,3-b]pyridine core relies predominantly on palladium-catalyzed heteroannulation strategies, leveraging internal alkynes as key substrates. As demonstrated by Larock and others, this approach enables efficient construction of the bicyclic scaffold through a sequence of oxidative addition, alkyne insertion, and reductive elimination [1] [6]. The reaction typically employs Pd(0)/Pd(II) catalytic cycles (e.g., Pd(OAc)₂ with phosphine ligands) to facilitate the intramolecular cyclization of 2-halo-3-aminopyridine precursors with alkynes. A critical mechanistic study revealed that electron-deficient alkynes accelerate the migratory insertion step due to enhanced electrophilicity, while sterically hindered ligands (e.g., P(o-tol)₃) suppress β-hydride elimination side reactions [1] [6].
Table 1: Palladium Catalysts for Pyrrolo[2,3-b]pyridine Synthesis
Catalyst System | Ligand | Yield Range | Key Advantage |
---|---|---|---|
Pd(OAc)₂/PPh₃ | Triphenylphosphine | 60-75% | Cost-effective |
PdCl₂(dppf) | DPPF | 78-92% | Enhanced regioselectivity |
Pd(IPr)(cin)Cl | N-Heterocyclic carbene | 85-95% | Tolerance for polar functional groups |
Optimization studies indicate that polar aprotic solvents (DMF, NMP) at 100–120°C provide optimal balance between reaction rate and catalyst stability. The heteroannulation tolerates aryl- and alkyl-substituted alkynes, though electron-neutral alkynes require extended reaction times (12–16h) compared to electron-poor analogs (4–6h) [1] [6].
Regioselective functionalization of the pyrrolo[2,3-b]pyridine core at C3 and C7 positions exploits the inherent nucleophilic character of the pyrrole ring. Iodination proceeds via electrophilic aromatic substitution (EAS) at C3, the most electron-rich site, using I₂/KIO₃ in DMF at 60°C. This combination generates in situ iodonium species while minimizing polyiodination [5] [9]. Kinetic studies confirm a second-order dependence on iodine concentration, with yields exceeding 90% when stoichiometry is carefully controlled (1.05 equiv I₂).
Methylation at C7 employs directed ortho-metalation (DoM) strategies. Pre-complexation of the pyridine nitrogen with n-BuLi enables deprotonation at C7, followed by quenching with methyl iodide. This approach achieves >85% regioselectivity when THF at –78°C is used, suppressing N-methylation byproducts [4] [9]. Alternative approaches include Pd-catalyzed C-H activation using Pd(OAc)₂/AgOAc and methylboronic acid, though yields are moderate (70-75%) due to competing protodeboronation [9].
Table 2: Optimization of Iodination and Methylation Conditions
Reaction | Reagents | Temperature | Yield | Regioselectivity |
---|---|---|---|---|
C3-Iodination | I₂/KIO₃ (DMF) | 60°C | 92% | >98% C3 |
C3-Iodination | NIS/AcOH | 25°C | 88% | 95% C3 |
C7-Methylation | n-BuLi/CH₃I (THF) | –78°C | 87% | 85% C7 |
C7-Methylation | Pd(OAc)₂/MeB(OH)₂ | 100°C | 73% | 90% C7 |
3-Iodo-7-methylpyrrolo[2,3-b]pyridine serves as a versatile precursor for C–C/C–heteroatom bond formation via cross-coupling. Key advancements include:
Table 3: Cross-Coupling Scope from 3-Iodo-7-methylpyrrolo[2,3-b]pyridine
Reaction Type | Catalyst | Coupling Partner | Yield | Application Relevance |
---|---|---|---|---|
Suzuki-Miyaura | Pd(IPr)(3-CF₃-An)Cl₂ | 4-Carboxyphenylboronic acid | 89% | NSAID analogs |
Sonogashira | PdCl₂(PPh₃)₂/PPh₃ | TMS-protected propargyl alcohol | 85% | PROTAC linkers |
Buchwald-Hartwig | BrettPhos-Pd-G3 | N-methylpiperazine | 83% | Kinase hinge-binding motifs |
Carbonylative Suzuki | Pd(dppf)Cl₂/CO (1 atm) | 4-pyridylboronate | 78% | Acylated inhibitors |
Microwave irradiation and solvent-free techniques significantly enhance the efficiency of 3-iodo-7-methylpyrrolo[2,3-b]pyridine synthesis. Key implementations include:
Table 4: Efficiency Metrics for Conventional vs. Enhanced Methods
Synthetic Step | Conventional Method | Enhanced Method | Yield Change | Time Reduction |
---|---|---|---|---|
Core Assembly | Pd(OAc)₂, DMF, 12h, 110°C | MW, 150°C, 20 min | +14% | 97% |
C3-Iodination | I₂/DMF, 3h, 60°C | NIS/ball milling, 15 min | +5% | 92% |
Suzuki Coupling | Toluene/reflux, 24h | Water/Pd-IPr, 80°C, 2h | +7% | 92% |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5